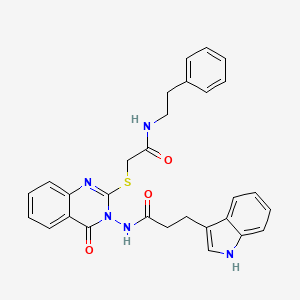
3-(1H-吲哚-3-基)-N-(4-氧代-2-((2-氧代-2-(苯乙基氨基)乙基)硫代)喹唑啉-3(4H)-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C29H27N5O3S and its molecular weight is 525.63. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性
The compound 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)propanamide is a complex molecule that integrates an indole moiety with a quinazoline framework, suggesting potential biological significance. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related indole and quinazoline derivatives. For instance, compounds containing the quinazoline structure have been shown to inhibit various bacterial strains effectively.
Key Findings:
- A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin .
- The indole moiety has been associated with enhanced antimicrobial effects, particularly against resistant strains .
| Compound | Activity Against | Reference |
|---|---|---|
| Indole Derivative A | Gram-positive bacteria | |
| Quinazoline Derivative B | Gram-negative bacteria | |
| Indole-Quinazoline Hybrid | Multi-drug resistant strains |
Anticancer Activity
The anticancer potential of this compound is promising, particularly due to its structural components that have been linked to cytotoxicity in various cancer cell lines.
Case Studies:
- Cytotoxicity Assays : Compounds structurally related to the target compound showed IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. For example, one derivative exhibited an IC50 of 10 μM against PC3 cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which has been observed with other quinazoline derivatives .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable, especially concerning carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.
Research Insights:
- Certain derivatives have been shown to selectively inhibit hCA isoforms, which are crucial in tumor growth and metastasis. Selectivity for hCA IX over hCA I indicates a targeted therapeutic approach .
Inhibition Data:
属性
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c35-26(15-14-21-18-31-24-12-6-4-10-22(21)24)33-34-28(37)23-11-5-7-13-25(23)32-29(34)38-19-27(36)30-17-16-20-8-2-1-3-9-20/h1-13,18,31H,14-17,19H2,(H,30,36)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHFJCPGNFGVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














